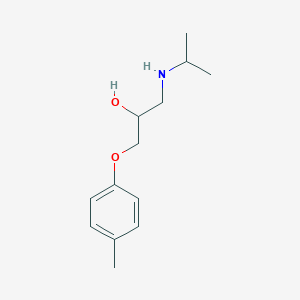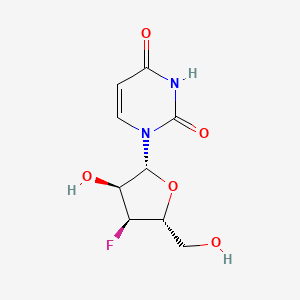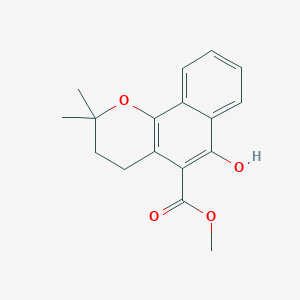
Dihydromollugin
描述
Dihydromollugin is a naphthol ester found in the plant Rubia cordifolia. It is known for its potential biological activities, including anti-tumor and antiviral properties
准备方法
Dihydromollugin can be synthesized through several methods. One notable method involves the asymmetric epoxidation of chromenes mediated by iminium salts . This process can yield high enantiomeric excesses under non-aqueous conditions. Another method involves the catalytic hydrogenation of mollugin, followed by dihydroxylation to produce cis- and trans-3,4-dihydroxy-3,4-dihydromollugin
化学反应分析
Dihydromollugin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydroxy derivatives.
Reduction: Catalytic hydrogenation of mollugin can produce this compound.
Substitution: The compound can undergo substitution reactions, although specific examples are less documented.
Common reagents used in these reactions include osmium tetroxide for dihydroxylation and hydrogen gas with a suitable catalyst for hydrogenation. The major products formed from these reactions are the dihydroxy derivatives of this compound.
科学研究应用
Dihydromollugin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules.
Biology: This compound has been studied for its potential anti-tumor and antiviral activities.
Industry: While industrial applications are less documented, its potential use in pharmaceuticals suggests possible industrial-scale production in the future.
作用机制
The mechanism of action of dihydromollugin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific enzymes and receptors involved in cellular processes. For example, its anti-tumor activity may be related to the inhibition of certain enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
Dihydromollugin can be compared with other similar compounds, such as mollugin and its analogues. Mollugin itself is a precursor to this compound and shares similar biological activities . Other analogues include cis- and trans-3,4-dihydroxy-3,4-dihydromollugin, which are produced through dihydroxylation reactions . The uniqueness of this compound lies in its specific structural features and the resulting pharmacological effects, which may differ from those of its analogues.
Conclusion
This compound is a compound of significant interest due to its diverse biological activities and potential applications in various fields of scientific research
属性
IUPAC Name |
methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYYGWMASCNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3029187.png)

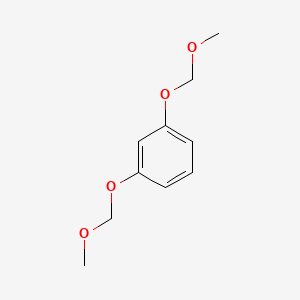
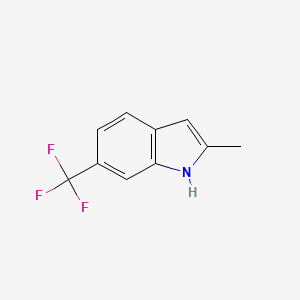
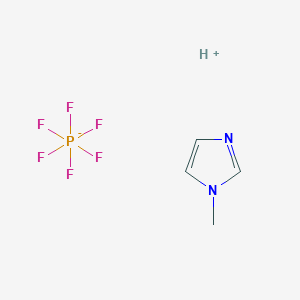

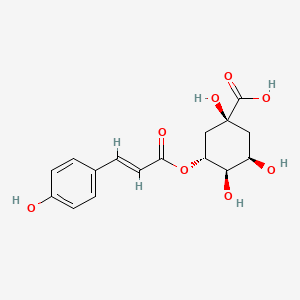
![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)
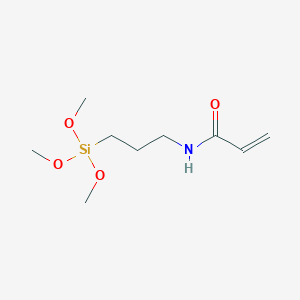
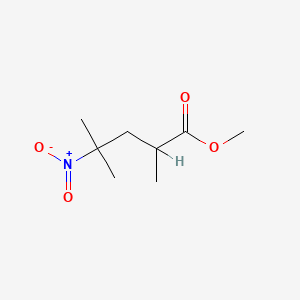
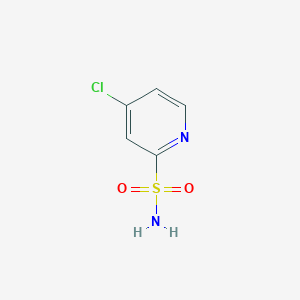
![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)
